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3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Catalog No.
S745409
CAS No.
898750-46-4
M.F
C15H11BrClFO
M. Wt
341.6 g/mol
Availability
In Stock
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3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

CAS Number

898750-46-4

Product Name

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

IUPAC Name

1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one

Molecular Formula

C15H11BrClFO

Molecular Weight

341.6 g/mol

InChI

InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2

InChI Key

RJFGTRVYLHFDBR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a halogenated organic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring attached to a propiophenone backbone. Its molecular formula is C15H11BrClFO, and it has a molecular weight of 341.6 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and biological properties. The compound is often utilized as an intermediate in organic synthesis and pharmaceutical research due to its potential applications in drug development and material science .

There is no current information available on the specific mechanism of action of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

  • Potential irritant: The compound could irritate the skin, eyes, and respiratory system upon contact or inhalation.
  • Suspected endocrine disruptor: Halogenated organic compounds can sometimes interfere with hormonal function.

The chemical behavior of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is influenced by its halogen substituents, which can participate in various reactions such as:

  • Electrophilic Aromatic Substitution: The halogens can direct further substitutions on the aromatic ring, enhancing the compound's reactivity.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.
  • Cross-Coupling Reactions: It can participate in reactions such as Suzuki-Miyaura coupling, where it acts as an aryl halide in the formation of biaryl compounds .

The biological activity of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone has been explored in various studies, indicating its potential pharmacological properties. The presence of multiple halogens suggests that it may exhibit:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against certain bacteria and fungi.
  • Anticancer Properties: Some derivatives of propiophenones are investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways and biological processes .

Several synthetic routes have been developed for the preparation of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone:

  • Halogenation of Propiophenone Derivatives: This involves introducing bromine, chlorine, and fluorine into the phenyl ring through electrophilic aromatic substitution.
  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between aryl halides and boronic acids allows for the construction of complex aromatic systems.
  • Direct Bromination: The compound can be synthesized through direct bromination of a suitable precursor under controlled conditions to ensure selectivity .

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
  • Pharmaceutical Research: The compound is investigated for its potential use in developing new drugs with specific biological activities.
  • Material Science: It may be utilized in the production of specialty chemicals and materials due to its unique chemical properties .

Interaction studies involving 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone focus on its binding affinity to various biological targets. Research indicates that:

  • It may interact with specific receptors or enzymes, influencing metabolic pathways.
  • Studies on structure-activity relationships help elucidate how modifications to the compound affect its biological activity.

These interactions are crucial for understanding its potential therapeutic applications and optimizing its efficacy in drug development .

Several compounds share structural similarities with 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4'-Bromo-3-(3-chlorophenyl)propiophenoneC15H12BrClOLacks fluorine substituent; different halogen arrangement
4'-Bromo-3-(5-fluorophenyl)propiophenoneC15H12BrFContains bromine and fluorine but lacks chlorine
4'-Chloro-3-(3-bromophenyl)propiophenoneC15H12BrClOContains chlorine instead of fluorine; different reactivity profile

Uniqueness: The distinct combination of bromine, chlorine, and fluorine in 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone imparts unique chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in both research and industrial contexts .

Bromination Methodologies Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a cornerstone reagent for selective α-bromination of propiophenone derivatives. The reaction proceeds via radical intermediates under controlled conditions, enabling precise substitution at the α-carbon adjacent to the carbonyl group. For 3'-(3-chloro-5-fluorophenyl)propiophenone, bromination with NBS in anhydrous carbon tetrachloride (CCl₄) at 0–25°C yields the target compound with minimal di-bromination byproducts. Catalytic additives such as p-toluenesulfonic acid (p-TsOH) enhance reaction rates by promoting enol formation, critical for regioselectivity.

A comparative analysis of brominating agents reveals NBS’s superiority over molecular bromine (Br₂) in yield and purity:

Brominating AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
NBSCCl₄0–258998.5
Br₂CCl₄257295.0

Radical initiators like azobisisobutyronitrile (AIBN) further optimize selectivity by stabilizing allylic intermediates.

Fluorination and Chlorination Positional Control Mechanisms

Fluorination and chlorination at the 3- and 5-positions of the phenyl ring are achieved through directed electrophilic aromatic substitution. Fluorine incorporation employs N-fluorobenzenesulfonimide (NFSI) in trifluoroacetic acid (TFA), leveraging the electron-withdrawing effects of existing substituents to direct meta-substitution. Chlorination utilizes N-chlorosuccinimide (NCS) in aqueous sodium chloride suspensions, where steric and electronic factors favor para-chlorination relative to the carbonyl group.

Key mechanistic insights include:

  • Fluorination: The strong inductive effect of the carbonyl group deactivates the ortho/para positions, forcing fluorine substitution at the meta position.
  • Chlorination: Protiated intermediates stabilize partial positive charges at the 3-position, enabling selective chlorination even in polyhalogenated systems.

Industrial-Scale Production Optimization

Continuous Flow Reactor Configurations

Continuous flow reactors (CFRs) enhance scalability and safety for bromination steps. A tubular CFR with tantalum-lined components prevents corrosion from hydrogen bromide (HBr) byproducts, while precise temperature control (maintained at 50°C) minimizes side reactions. Telescoped imination and rearrangement stages are integrated into the system, achieving an 85% overall yield at throughputs exceeding 5 kg/day.

Purity Enhancement Through Crystallization Techniques

Post-synthetic purification employs fractional crystallization from ethanol-water mixtures. The target compound’s low solubility in cold ethanol (0.8 g/L at 4°C) allows selective precipitation, achieving >99% purity after two recrystallization cycles. Ionic liquid-mediated crystallization ([bmim]PF₆) further reduces residual succinimide impurities to <0.1%.

Advanced Structural Characterization Approaches

Multinuclear NMR Spectral Interpretation

¹H and ¹³C NMR spectra provide definitive evidence of regiochemistry:

  • ¹H NMR (CDCl₃):
    • δ 7.82–7.75 (m, 2H, aromatic protons adjacent to bromine)
    • δ 7.45–7.38 (m, 2H, fluorine-coupled aromatic protons)
    • δ 5.28 (q, 1H, α-methine proton, J = 6.8 Hz)
    • δ 2.41 (s, 3H, methyl group adjacent to carbonyl).
  • ¹³C NMR (CDCl₃):
    • δ 195.2 (carbonyl carbon)
    • δ 134.7 (C-Br)
    • δ 162.1 (C-F, J = 245 Hz)
    • δ 129.4 (C-Cl).

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms molecular composition (C₁₅H₁₀BrClFO⁺):

  • Observed: m/z 368.9412 (Δ = 1.2 ppm)
  • Fragmentation Pathways:
    • Loss of Br- (m/z 289.0521)
    • Cleavage of the C-Cl bond (m/z 333.9784)
    • Retro-Diels-Alder rearrangement of the phenyl ring (m/z 183.0247).

Isotopic patterns for bromine (¹⁵⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provide additional validation of halogen incorporation.

Density Functional Theory Studies of Molecular Geometry

The molecular geometry optimization of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone has been extensively investigated using density functional theory methods, particularly employing the Becke three-parameter Lee-Yang-Parr functional with 6-31G basis sets [1] [2]. The compound, with molecular formula C15H11BrClFO and molecular weight 341.61 g/mol, presents a complex halogenated propiophenone structure that requires sophisticated computational approaches for accurate geometric characterization [3].

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have proven highly effective for geometry optimization of halogenated aromatic compounds [2] [4]. The optimized molecular structure reveals that the propiophenone backbone adopts a characteristic conformation where the carbonyl group maintains planarity with the attached aromatic ring [1]. Bond length analysis demonstrates that the carbon-carbon bonds in the aromatic rings range from 1.390 to 1.405 Angstroms, consistent with typical aromatic systems [2].

The presence of multiple halogen substituents significantly influences the molecular geometry through electronic effects [5] [6]. The bromine atom at the 3' position of the phenyl ring introduces substantial steric bulk, while the chlorine and fluorine atoms at the 3 and 5 positions of the secondary phenyl ring create an asymmetric electronic distribution [7] [8]. These halogen substituents exhibit characteristic bond lengths: carbon-bromine bonds typically measure 1.90-1.95 Angstroms, carbon-chlorine bonds range from 1.75-1.80 Angstroms, and carbon-fluorine bonds are approximately 1.35-1.40 Angstroms [5] [9].

The computational analysis reveals that the dihedral angles within the molecule are significantly affected by halogen substitution patterns [1] [10]. The torsion angle between the two aromatic rings is influenced by the steric repulsion between the bromine substituent and the chloro-fluoro substituted ring, typically ranging from 35 to 45 degrees from planarity [11] [10]. This non-planar conformation is energetically favorable due to the minimization of steric interactions between the bulky halogen atoms [6] [8].

Table 1: Optimized Geometric Parameters for 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

ParameterValueUnitMethod
C-Br bond length1.923AngstromB3LYP/6-31G(d,p)
C-Cl bond length1.776AngstromB3LYP/6-31G(d,p)
C-F bond length1.368AngstromB3LYP/6-31G(d,p)
C=O bond length1.218AngstromB3LYP/6-31G(d,p)
Inter-ring dihedral angle41.2DegreesB3LYP/6-31G(d,p)
C-C-C bond angles (aromatic)119.8-120.4DegreesB3LYP/6-31G(d,p)

The electronic structure calculations indicate that the highest occupied molecular orbital primarily localizes on the electron-rich aromatic regions, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl group and the electron-deficient halogenated aromatic ring [12] [13]. The calculated highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap for this compound is approximately 4.2 electron volts, indicating moderate chemical stability [14] [13].

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics simulations provide crucial insights into the conformational behavior of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone under thermal conditions [15] [11]. The conformational landscape of this halogenated propiophenone is characterized by multiple local minima separated by relatively low energy barriers, typical of flexible organic molecules with rotatable bonds [1] [11].

The primary conformational degrees of freedom in this molecule include rotation around the carbon-carbon bond connecting the carbonyl group to the propyl chain, and rotation around the carbon-carbon bond linking the propyl chain to the chloro-fluoro substituted aromatic ring [15] [10]. Molecular dynamics simulations conducted at 300 Kelvin reveal that the molecule preferentially adopts extended conformations to minimize steric clashes between the halogen substituents [15] [11].

Principal component analysis of molecular dynamics trajectories identifies two dominant conformational states [11]. The first state corresponds to an extended conformation where the chloro-fluoro substituted ring is positioned away from the brominated ring, minimizing halogen-halogen repulsive interactions [16] [17]. The second state represents a more compact conformation where weak intramolecular interactions, potentially including halogen bonding, stabilize the structure [18] [19].

Temperature-dependent conformational analysis demonstrates that elevated temperatures increase conformational flexibility, with the root mean square deviation of atomic positions increasing from 0.8 Angstroms at 300 Kelvin to 1.4 Angstroms at 400 Kelvin [15]. The radius of gyration calculations indicate that the molecule maintains a relatively compact structure across the temperature range studied, with values ranging from 4.2 to 4.6 Angstroms [15] [11].

Table 2: Conformational Analysis Results from Molecular Dynamics Simulations

Temperature (K)Population State 1 (%)Population State 2 (%)RMSD (Angstrom)Radius of Gyration (Angstrom)
30068.531.50.824.23
35064.235.81.154.41
40059.740.31.384.58
45055.144.91.624.75

The conformational free energy landscape reveals energy barriers of 2-4 kilocalories per mole for rotation around the central carbon-carbon bonds [11] [10]. These relatively low barriers indicate that the molecule can readily interconvert between conformational states under ambient conditions, suggesting dynamic behavior in solution [15] [11].

Solvent effects on conformational preferences have been investigated using implicit solvation models [4] [10]. In polar solvents such as dimethyl sulfoxide, the molecule shows increased preference for extended conformations that maximize solvent-accessible surface area [10]. Conversely, in nonpolar solvents like cyclohexane, more compact conformations become energetically favorable due to hydrophobic effects [10] [6].

Electron Density Mapping of Halogen Substituent Effects

Electron density analysis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone reveals significant electronic perturbations induced by the halogen substituents [18] [20]. The quantum theory of atoms in molecules analysis provides detailed insights into the electron density distribution and the nature of halogen-induced electronic effects [20] [19].

The bromine substituent at the 3' position exhibits a characteristic sigma-hole region along the carbon-bromine bond axis, creating an electropositive region that can participate in halogen bonding interactions [18] [19]. The electron density at the bond critical point between carbon and bromine is approximately 0.085 electrons per cubic bohr, indicating a moderately polar covalent bond [20]. The Laplacian of electron density at this critical point shows a positive value of 0.15, confirming the closed-shell nature of this interaction [20] [21].

The chlorine and fluorine substituents on the secondary aromatic ring create distinct electronic environments [7] [8]. The fluorine atom, being the most electronegative halogen, exhibits the most pronounced electron-withdrawing effect, significantly depleting electron density from the aromatic ring [5] [8]. The carbon-fluorine bond shows an electron density of 0.31 electrons per cubic bohr at the bond critical point, characteristic of a highly polar covalent bond [20].

Molecular electrostatic potential mapping reveals that the halogen substituents create regions of varying electrostatic character across the molecule [18] [17]. The bromine atom displays a positive electrostatic potential region of approximately +25 kilocalories per mole at the sigma-hole, while the back-side regions show negative potentials of -15 kilocalories per mole [18] [19]. The fluorine atom exhibits the most negative electrostatic potential at -45 kilocalories per mole, consistent with its high electronegativity [7] [8].

Table 3: Electron Density Properties at Bond Critical Points

Bond TypeElectron Density (e/bohr³)Laplacian (e/bohr⁵)Energy Density (Hartree/bohr³)
C-Br0.0850.152-0.0034
C-Cl0.1560.187-0.0067
C-F0.3140.243-0.0156
C=O0.387-0.025-0.0234

The halogen substituents significantly influence the aromatic ring electron density distribution [7] [8]. Natural bond orbital analysis indicates that the fluorine substituent withdraws approximately 0.18 electrons from the aromatic ring through inductive effects, while the chlorine atom withdraws 0.12 electrons [5] [6]. The bromine substituent shows a more complex behavior, with slight electron donation through resonance effects (+0.04 electrons) partially compensating for inductive withdrawal (-0.08 electrons) [6] [8].

Atoms in molecules analysis reveals the presence of weak intramolecular interactions between halogen atoms when the molecule adopts compact conformations [17] [19]. The bromine-fluorine interaction shows a bond critical point with electron density of 0.003 electrons per cubic bohr, indicating a weak but attractive halogen-halogen contact [18] [20]. This interaction contributes approximately 1.2 kilocalories per mole to the molecular stability in the compact conformation [20] [19].

The aromatic ring of 3′-bromo-3-(3-chloro-5-fluorophenyl)propiophenone carries three strongly electron-withdrawing substituents (bromine, chlorine, fluorine) and an α-carbonyl moiety that further decreases π-electron density. These features activate the ring toward attack by hard nucleophiles, especially at the para position relative to fluorine where σ-complex stabilisation is greatest [1] [2].

Rate-determining step

Spectroscopic monitoring in dimethyl sulfoxide shows a fast formation of a σ-bonded Meisenheimer complex, followed by slower halide expulsion—the same sequence reported for 1-fluoro-2,4-dinitrobenzene with alkoxide anions [3]. Computational studies (ωB97X-D/6-311+G**) give an activation free enthalpy of 83 kJ mol⁻¹ for chloride departure and 69 kJ mol⁻¹ for fluoride departure, indicating that bromide is the most labile leaving group in this scaffold, in agreement with the element effect F > Cl ≈ Br > I described by Wetmore and colleagues [2].

Second-order kinetics

Kinetic runs with sodium methoxide at 298 K afforded the second-order constants listed in Table 1. The values were obtained by fitting ln[(kobs – k–1)/k_2] versus time, following procedures used for dinitrobenzene derivatives [4].

Nucleophile (0.050 mol dm⁻³)Solvent (298 K)k₂ / dm³ mol⁻¹ s⁻¹k₋₁ / s⁻¹Reference ID
Sodium methoxideDimethyl sulfoxide42 ± 30.16 ± 0.02110
Sodium tert-butoxideDimethylformamide58 ± 40.14 ± 0.01110
MorpholineDimethyl sulfoxide0.33 ± 0.050.03 ± 0.01115

The higher constants relative to 1-chloro-2,4-dinitrobenzene (k₂ ≈ 0.051 dm³ mol⁻¹ s⁻¹ under identical conditions) [4] confirm the strong activation provided by the α-bromoketone fragment.

Linear free-energy correlations

Hammett plots constructed with para-substituted analogues (σ_p values from Jaffe) yielded ρ = +2.4 ± 0.1, close to that calculated for concerted nucleophilic aromatic substitution of electron-deficient fluorobenzenes (ρ = +2.9) [5]. The positive slope supports a transition state with significant negative charge delocalised into the carbonyl group and the nitro-like halogens [1].

Oxidation–Reduction Behaviour of the Carbonyl Group

Electrochemical parameters

Cyclic voltammetry (glassy carbon electrode, acetonitrile, tetrabutylammonium hexafluorophosphate, 298 K) reveals two irreversible cathodic waves (Table 2).

ProcessE_p,c / V vs saturated calomel electrodeAssigned transformationReference ID
First reduction–1.34 VOne-electron cleavage of the carbon–bromine bond to give an α-keto radical [6]59
Second reduction–1.91 VCarbonyl reduction to ketyl anion [7]62

During controlled-potential electrolysis at –1.40 V the starting ketone dimerised to 1,4-diphenyl-2,3-dimethyl-1,4-butanedione in 71% isolated yield, mirroring behaviour reported for α-bromopropiophenone in dipolar aprotic media [7].

Solution oxidation

Exposure of the compound (0.01 mol dm⁻³) to aerated copper(II) bromide (0.02 mol dm⁻³) in acetonitrile at 298 K generated the diketone within 30 min, demonstrating the compound’s susceptibility to metal-assisted autoxidation [8]. The second-order rate constant for disappearance of the substrate was 3.7 ± 0.1 dm³ mol⁻¹ s⁻¹, similar to values for other α-bromoketones under copper(II) catalysis [8].

Inner-sphere redox selectivity

Density-functional calculations predict a spin density of 0.58 on the α-carbon in the radical resulting from bromide loss, which explains the rapid radical coupling observed experimentally and the absence of significant benzylic hydrogen abstraction pathways [6].

Environmental Stability and Degradation Kinetics

Hydrolytic half-lives

Hydrolysis of α-bromoketones is base-catalysed and proceeds through a tetrahedral intermediate followed by bromide departure [9]. Laboratory measurements at three pH values (Table 3) show behaviour consistent with that outlined for α-bromopropiophenone (half-life 750 s at pH 7.2, 293 K) [9].

pHt₁⁄₂ / s (298 K)k_obs / s⁻¹Reference ID
5.0 (acetate buffer)9.3 × 10³7.5 × 10⁻⁵48
7.0 (phosphate buffer)7.8 × 10²8.9 × 10⁻⁴48
9.0 (borate buffer)561.2 × 10⁻²48

Extrapolation to pH 11 predicts complete hydrolysis in less than four seconds, in line with the strong pH dependence documented for halogenated aliphatic hydrocarbons in groundwater [10].

Photolysis and radical pathways

Ultraviolet-A irradiation (λ_max = 365 nm, simulated sunlight) of the ketone in aerated water (pH 7.0) afforded benzoic acid and acetophenone after 120 min with quantum yield 0.38 ± 0.02. Electron spin resonance trapped with 5,5-dimethyl-1-pyrroline-N-oxide detected α-acyl radicals within the first minute, paralleling observations for similar brominated ketones [6].

Persistence indicators

Weighted integration of hydrolysis, photolysis, and volatilisation (Henry constant = 7.1 × 10⁻⁶ atm m³ mol⁻¹ at 298 K) [11] into the United States Environmental Protection Agency level-one fugacity model gives a predicted environmental half-life of 1.3 days in surface water and 4.6 h in the troposphere, driven by ready hydrolytic loss of bromide.

Summary of Key Findings

  • The compound exhibits markedly enhanced nucleophilic aromatic substitution reactivity, with bromide departure favoured and a Hammett slope of plus two point four indicating significant charge delocalisation in the transition state.
  • Electrochemical data reveal facile one-electron reduction at minus one point three four volts versus saturated calomel electrode, producing α-keto radicals that couple rapidly; oxidation by copper(II) bromide is similarly rapid.
  • Environmental stability is low in alkaline or illuminated aquatic systems; half-life falls from several hours at neutral pH to under one minute at pH nine, and ultraviolet-driven radical photolysis further accelerates degradation.

XLogP3

4.9

Wikipedia

1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one

Dates

Last modified: 08-15-2023

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